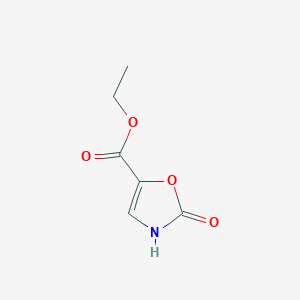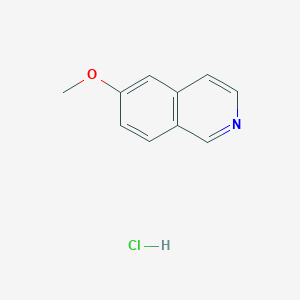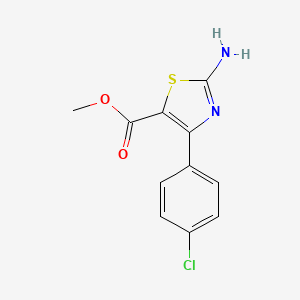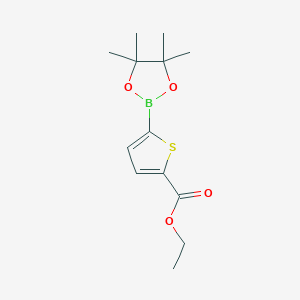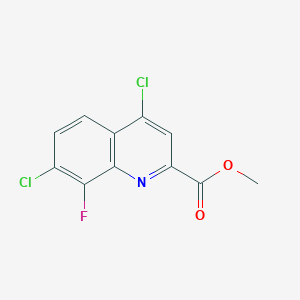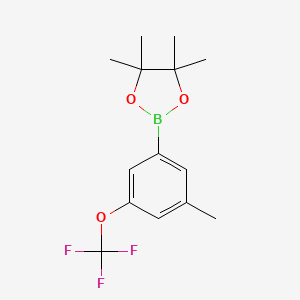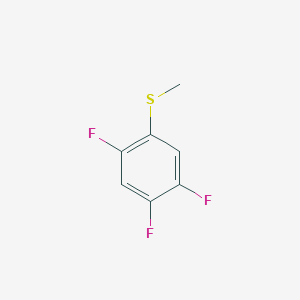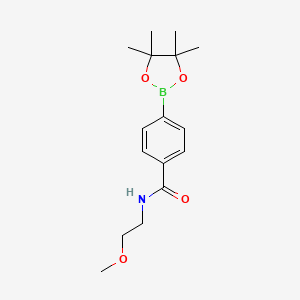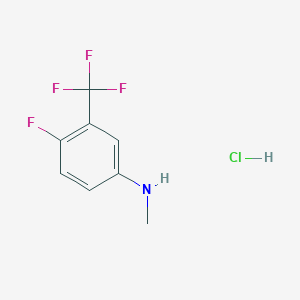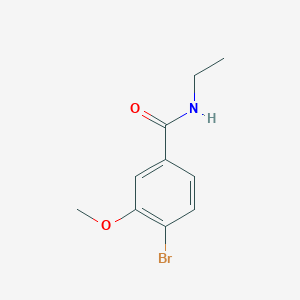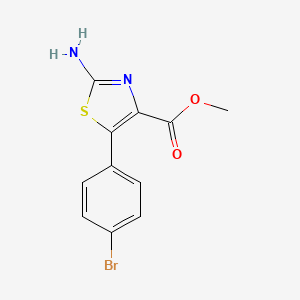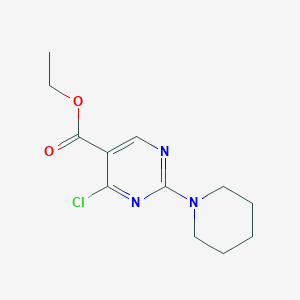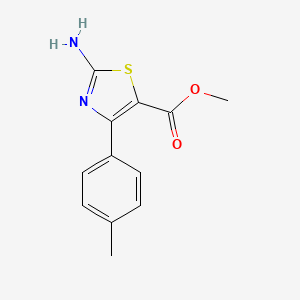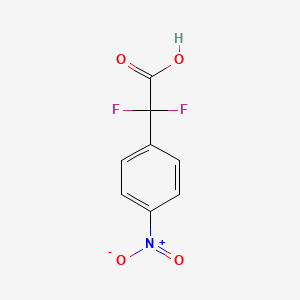
Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
Vue d'ensemble
Description
Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (E6CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative with a unique structure, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis Approaches
Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate and related compounds have been synthesized through various methods, significantly contributing to the field of organic chemistry. For instance, the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been a crucial method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, demonstrating effective borylation especially in the presence of sulfonyl groups (Takagi & Yamakawa, 2013). Furthermore, the synthesis of such compounds involves complex steps including electrophilic substitution reaction, Vilsmeier reaction, bromination reaction, and coupling reaction, leading to the formation of novel compounds like near-infrared fluorescence probes of carbazole borate ester including indole (You-min, 2014).
Crystal Structure and DFT Studies
The understanding of the crystal structure and properties of Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate and its analogs has been deepened through various studies. Crystal structures of related compounds have been determined and analyzed using X-ray diffraction and compared with DFT calculations, providing insights into their molecular structures and physicochemical properties (Qing-mei Wu et al., 2021). Such studies reveal the consistency of molecular structures optimized by DFT with those determined by X-ray diffraction and further investigate molecular electrostatic potential and frontier molecular orbitals, shedding light on the compounds' properties and potential applications.
Molecular and Vibrational Properties
The molecular and vibrational properties of these compounds have been a subject of research, enhancing the understanding of their characteristics. Studies involving spectroscopic techniques like FT-IR, NMR, MS, and UV-Visible spectroscopy have provided detailed insights into the compounds' molecular structures, vibrational properties, and electronic characteristics, offering a comprehensive understanding of their behavior and potential uses in various scientific applications (Qing-mei Wu et al., 2021).
Propriétés
IUPAC Name |
ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-11(16)17-10)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSYBYWNZTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675157 | |
| Record name | Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |
CAS RN |
741709-70-6 | |
| Record name | Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



